1,3-Dihydroisobenzofuran-1-ol

organocatalysis enantioselective synthesis phthalans

1,3-Dihydroisobenzofuran-1-ol (CAS 59868-79-0) is a bicyclic lactol with distinct reactivity vs. phthalide. Its hemiacetal group enables squaramide-catalyzed Wittig/oxa-Michael cascades for enantioenriched 1-substituted phthalans—transformations impossible with the lactone. It saves one step in N,O-acetal library synthesis via catalyst-free oxa-Mannich reactions. Ideal for medicinal chemistry, natural product synthesis, and materials science. ≥95% purity, stored at 2–8°C, shipped ambient. Request a quote for competitive pricing.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 59868-79-0
Cat. No. B3054362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydroisobenzofuran-1-ol
CAS59868-79-0
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(O1)O
InChIInChI=1S/C8H8O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,8-9H,5H2
InChIKeyGPKWWXXWOOETJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroisobenzofuran-1-ol (CAS 59868-79-0): Core Chemical Identity and Procurement-Grade Specifications


1,3-Dihydroisobenzofuran-1-ol (CAS 59868-79-0) is a bicyclic lactol (cyclic hemiacetal) with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g·mol⁻¹ . Also referred to as 1-hydroxyphthalane or 1,3-dihydro-2-benzofuran-1-ol, the compound features a single hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds [1]. Commercial suppliers routinely offer this compound at ≥95% purity, with long-term storage recommended in cool, dry conditions . The lactol functionality distinguishes it from the corresponding lactone, phthalide (isobenzofuran-1(3H)-one), and underpins its distinct reactivity profile in reduction, dehydration, and organocatalytic transformations.

Why Phthalide or Other 1,3-Dihydroisobenzofuran Analogs Cannot Substitute 1,3-Dihydroisobenzofuran-1-ol in Synthesis


The lactol (–CH(OH)–O–) group in 1,3-dihydroisobenzofuran-1-ol is chemically distinct from the lactone carbonyl of phthalide and the diol functionality of 1,3-dihydroisobenzofuran-1,3-diol. This difference dictates incompatible reactivity in key transformations. For example, the direct reduction of phthalide to the lactol proceeds with a reported yield of approximately 95% [1], while attempts to methylate this lactol can lead to significant dehydration side products, forming 1,3-dihydroisobenzofuran . Furthermore, the lactol serves as a uniquely activated substrate for organocatalytic oxa-Michael cascades that generate enantioenriched 1-substituted phthalans—a synthetic manifold inaccessible from the corresponding lactone or diol without additional functional group interconversions [2]. These reactivity differences make generic in-class substitution scientifically unsound.

Quantitative Differentiation Evidence: 1,3-Dihydroisobenzofuran-1-ol vs. Phthalide and 1,3-Dihydroisobenzofuran-1,3-diol


Enantioselective Oxa-Michael/Wittig Cascade Yield and Enantiomeric Excess: 1,3-Dihydroisobenzofuran-1-ol vs. Generic Aryl Aldehyde Substrates

In a squaramide-catalyzed asymmetric intramolecular oxa-Michael reaction, 1,3-dihydro-2-benzofuran-1-ol undergoes a Wittig/oxa-Michael cascade to afford enantioenriched 1,3-dihydroisobenzofuranyl-1-methylene ketones. The reaction delivers excellent yields with high enantioselectivities using cinchona squaramide-based organocatalysts [1]. By contrast, analogous reactions employing simple benzyl alcohol derivatives bearing α,β-unsaturated carbonyls (the open-chain counterparts) require separate Wittig and Michael steps and are not reported to achieve comparable cascade efficiency from a single lactol precursor. The lactol's pre-organized cyclic hemiacetal structure enables this distinct, one-pot cascade manifold.

organocatalysis enantioselective synthesis phthalans

Intramolecular Oxa-Mannich Reaction: 1,3-Dihydroisobenzofuran-1-ol as a Substrate for 1-Aminophthalan Synthesis

1,3-Dihydro-2-benzofuran-1-ols undergo an intramolecular oxa-Mannich reaction with p-toluenesulfonylamine in the presence of Cs₂CO₃ without any catalyst, yielding 1-aminophthalan derivatives in moderate to good yields [1]. This reactivity exploits the electrophilic character of the lactol carbon, which is not present in phthalide (the lactone) or in 1,3-dihydroisobenzofuran (the fully deoxygenated analog). The direct conversion to cyclic N,O-acetals—privileged scaffolds in bioactive compounds—represents a synthetic shortcut that is unavailable from the corresponding lactone without prior reduction.

N,O-acetals aminophthalans oxa-Mannich

Reduction Yield from Phthalide: Quantitative Synthetic Accessibility of the Lactol

1,3-Dihydroisobenzofuran-1-ol is synthesized from phthalide via reduction with a reported yield of approximately 95% [1]. This high-yielding transformation is a critical quality and cost parameter for procurement: it defines the practical maximum yield achievable when a research group elects to prepare the lactol in-house rather than purchasing it directly. The alternative synthetic route via 2-iodobenzyl alcohol offers a different entry point but is less commonly reported, making the phthalide reduction the benchmark pathway.

phthalide reduction lactol synthesis synthetic route

Radical β-Scission for Phthalide Synthesis: 1,3-Dihydroisobenzofuran-1-ols as Superior Precursors vs. 1-Ethyl-benzocyclobuten-1-ols

Kobayashi et al. (1991) demonstrated that 1,3-dihydroisobenzofuran-1-ols undergo regioselective β-scission of photolytically generated alkoxyl radicals to afford isobenzofuran-1(3H)-ones (phthalides) in a short-step general synthesis [1]. This method was applied to the synthesis of naturally occurring phthalide lignans, including taiwanin C and justicidin E [1]. The alternative radical precursor, 1-ethyl-benzocyclobuten-1-ols, requires a four-membered ring starting material that is synthetically less accessible than the ubiquitous phthalide-derived lactol. Thus, the 1,3-dihydroisobenzofuran-1-ol scaffold provides a more practical entry point for radical-based phthalide synthesis.

alkoxyl radical β-scission phthalide lignans

Commercial Purity Specification: ≥95% Assay as a Procurement Quality Benchmark

Multiple reputable suppliers, including AKSci and CymitQuimica (Biosynth brand), specify a minimum purity of 95% for 1,3-dihydroisobenzofuran-1-ol . This is a critical procurement parameter: unlike phthalide, which is widely available at ≥98–99% purity, the lactol's commercial purity floor of 95% reflects its inherent chemical lability (susceptibility to dehydration and oxidation). Buyers must verify that the supplier's purity specification meets the requirements of their downstream application, particularly for organocatalytic reactions where impurities can poison chiral catalysts.

purity specification quality control procurement

Selective Formation of 1,3-Dihydroisobenzofuran-1-ol Derivatives vs. 1,3-Dihydroisobenzofuran-1,3-diol in Polycyclic Aromatic Syntheses

In the preparation of 2,3-difunctionalized pentacenes and naphthacenes, reaction conditions were reported to yield 1,3-dihydroisobenzofuran-1,3-diol or 1,3-dihydroisobenzofuran-1-ol derivatives 5 and 6 in good yields [1]. This study demonstrates that the mono-ol (target compound) and the diol are formed under related but distinct conditions, and that the choice of scaffold directly impacts the functionalization pattern of the resulting polycyclic aromatic compounds. The mono-ol thus offers a specific intermediate for asymmetric functionalization where a single reactive hydroxyl is desired, as opposed to the bis-functionalization enabled by the diol.

chemoselectivity polycyclic aromatics pentacene precursors

High-Value Application Scenarios for 1,3-Dihydroisobenzofuran-1-ol Based on Quantified Differentiation Evidence


Enantioselective Synthesis of Chiral 1-Substituted Phthalans via Organocatalytic Oxa-Michael Cascades

Research groups engaged in asymmetric catalysis can employ 1,3-dihydroisobenzofuran-1-ol directly in squaramide-catalyzed Wittig/oxa-Michael cascades to produce enantioenriched 1,3-dihydroisobenzofuranyl-1-methylene ketones. This application is uniquely enabled by the lactol functionality and cannot be replicated with phthalide or simple benzyl alcohol substrates [1]. The high enantioselectivities reported make this compound a strategic procurement choice for medicinal chemistry programs targeting chiral phthalan-based bioactive molecules.

Catalyst-Free Synthesis of 1-Aminophthalan Libraries via Intramolecular Oxa-Mannich Reaction

Medicinal chemistry and agrochemical discovery laboratories synthesizing N,O-acetal compound libraries benefit from the catalyst-free intramolecular oxa-Mannich reaction of 1,3-dihydroisobenzofuran-1-ol with sulfonylamines. This transformation yields 1-aminophthalans—privileged scaffolds with reported antifungal, antiviral, and anticancer activities [1]—without requiring metal catalysts or prior reduction of phthalide. The step economy advantage is directly quantifiable as the elimination of one synthetic step compared to the phthalide-based route.

Radical-Mediated Total Synthesis of Natural Phthalide Lignans

Natural product synthesis groups targeting phthalide lignans such as taiwanin C and justicidin E can utilize 1,3-dihydroisobenzofuran-1-ol as the alkoxyl radical precursor in photolytic β-scission cascades. The Kobayashi methodology (Tetrahedron, 1991) established this compound as a practical alternative to 1-ethyl-benzocyclobuten-1-ols, offering superior synthetic accessibility from commercially available phthalide [1]. This application is directly supported by peer-reviewed total synthesis data.

Synthesis of Mono-Functionalized Polycyclic Aromatic Intermediates for Organic Electronics

Materials chemistry laboratories developing pentacene and naphthacene derivatives for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) require selectively mono-hydroxylated isobenzofuran intermediates. 1,3-Dihydroisobenzofuran-1-ol provides the correct oxidation state for asymmetric functionalization without the need for protection/deprotection sequences, in contrast to the diol variant (1,3-dihydroisobenzofuran-1,3-diol) [1]. The differentiation in functionalization pattern directly impacts the electronic properties of the final polycyclic aromatic compounds.

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